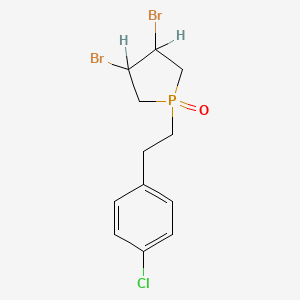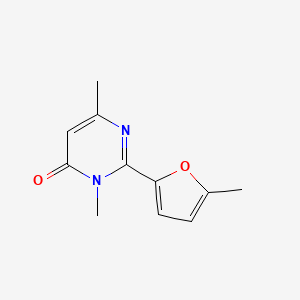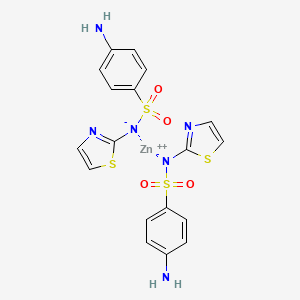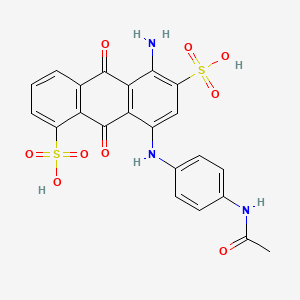
8-((4-(Acetylamino)phenyl)amino)-5-amino-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-((4-(Acetylamino)phenyl)amino)-5-amino-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its anthracene core, which is substituted with acetylamino and amino groups, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-(Acetylamino)phenyl)amino)-5-amino-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Nitration: Introduction of nitro groups to the anthracene core.
Reduction: Conversion of nitro groups to amino groups.
Acetylation: Introduction of acetyl groups to the amino groups.
Sulfonation: Addition of sulfonic acid groups to the anthracene core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperatures, pressures, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
8-((4-(Acetylamino)phenyl)amino)-5-amino-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups or other oxidized forms.
Reduction: Conversion of nitro groups back to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amino derivatives.
科学研究应用
8-((4-(Acetylamino)phenyl)amino)-5-amino-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 8-((4-(Acetylamino)phenyl)amino)-5-amino-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- **4-(Acetylamino)phenyl]sulfonyl}amino)acetic acid
- **4-(Acetylamino)-5-amino-3-hydroxybenzoic acid
- **7-(2-Amino-2-Phenyl-Acetylamino)-3-Chloro-8-Oxo-1-Aza-Bicyclo[4.2.0]Octane
Uniqueness
8-((4-(Acetylamino)phenyl)amino)-5-amino-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid is unique due to its specific substitution pattern on the anthracene core, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of specialized dyes or in biological research.
属性
CAS 编号 |
93964-20-6 |
|---|---|
分子式 |
C22H17N3O9S2 |
分子量 |
531.5 g/mol |
IUPAC 名称 |
8-(4-acetamidoanilino)-5-amino-9,10-dioxoanthracene-1,6-disulfonic acid |
InChI |
InChI=1S/C22H17N3O9S2/c1-10(26)24-11-5-7-12(8-6-11)25-14-9-16(36(32,33)34)20(23)19-18(14)22(28)17-13(21(19)27)3-2-4-15(17)35(29,30)31/h2-9,25H,23H2,1H3,(H,24,26)(H,29,30,31)(H,32,33,34) |
InChI 键 |
TXFCMXHXEUCLNJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C=CC=C4S(=O)(=O)O)N)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


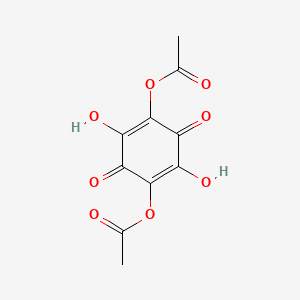

![2-Methylbicyclo[3.2.1]octan-2-ol](/img/structure/B12804576.png)
![8a-Benzyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B12804586.png)


![5-ethyl-6-methyl-3-[(4-methyl-1,3-benzoxazol-2-yl)methylamino]-1H-pyridin-2-one](/img/structure/B12804599.png)
